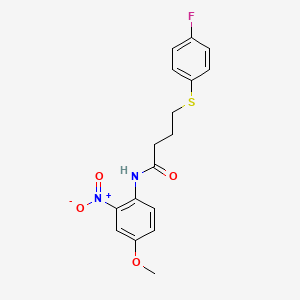
4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, due to its structure, can be associated with a class of chemicals that involve fluorophenyl groups, methoxy-nitrophenyl functionalities, and the butanamide moiety. These components suggest that the compound might exhibit unique chemical and physical properties relevant to fields like medicinal chemistry, material science, and catalysis.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile on an aromatic ring, or through the condensation reactions that form amide bonds. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in synthesizing radiolabeled compounds for PET imaging, which might reflect the synthetic approach for the compound of interest (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the configuration and conformation. Pham et al. (2019) described crystal structures involving bromo-fluorophenyl and methoxy-nitrophenyl groups, highlighting interactions like hydrogen bonding and π–π stacking, which are crucial for understanding the molecular geometry and stability of such compounds (Pham, Mac, & Bui, 2019).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include substitutions, additions, and eliminations, influenced by the presence of electron-withdrawing or donating groups. The study by Androsov and Neckers (2007) on thiadiazole derivatives provides insight into the reactivity of compounds with nitrophenyl groups, indicating potential pathways and reactive intermediates that might be relevant for the compound (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are often determined experimentally. The specific arrangement of functional groups in the compound influences these properties significantly. The research by Nagaraju et al. (2018) on the crystal structure of a similar compound might offer clues to the crystallinity, stability, and solubility behavior of the compound of interest (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids/bases, oxidizing/reducing agents, and other chemicals, can be inferred from studies on similar molecular frameworks. For example, the electrophilic fluorination using specific reagents as described by Yasui et al. (2011) might provide insights into the fluorination reactions and the stability of the fluorophenyl moiety in the compound (Yasui, Yamamoto, Ishimaru, Fukuzumi, Tokunaga, Kakehi, Shiro, & Shibata, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research in organic chemistry often involves the synthesis and functionalization of complex molecules. For instance, studies on the substitution reactions of α-alkyl nitropyrrol derivatives highlight the SN1-type process in dimethylformamide, demonstrating the reactivity and potential for creating diverse compounds (Harsanyi & Norris, 1987). Similarly, the development of reaction-based fluorescent probes for detecting thiophenols over aliphatic thiols showcases the chemical utility of these compounds in analytical applications (Wang et al., 2012).
Pharmacokinetics and Metabolism
In pharmacology, understanding the metabolic pathways and pharmacokinetics of compounds is crucial for drug development. A study on the pharmacokinetics and metabolism of selective androgen receptor modulators in rats reveals how structural modifications can influence drug characteristics, such as absorption, distribution, and metabolism (Wu et al., 2006).
Material Science and Molecular Electronics
Compounds with specific structural features are valuable in material science and molecular electronics. Research on simple and accessible aryl bromides as building blocks for molecular wires highlights the importance of these compounds in developing new materials for electronic applications (Stuhr-Hansen et al., 2005).
Biological Activities and Drug Development
The exploration of biological activities, such as antimicrobial, anticancer, and antileishmanial effects, is a critical aspect of drug development. For example, the synthesis and evaluation of new series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines demonstrated potent anthelmintic and antibacterial activities, indicating their potential as therapeutic agents (Bhandari & Gaonkar, 2016).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBMRWOVHBOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

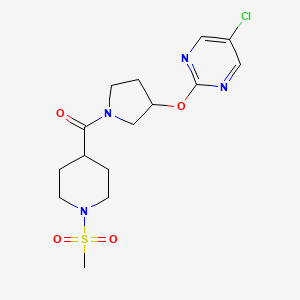
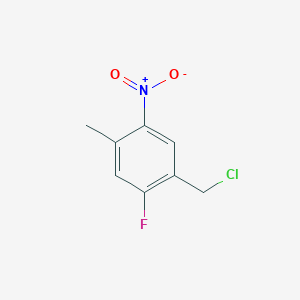

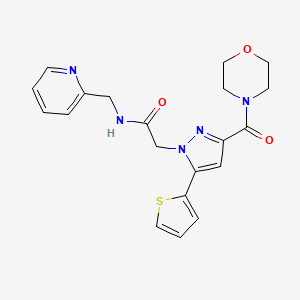
![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)

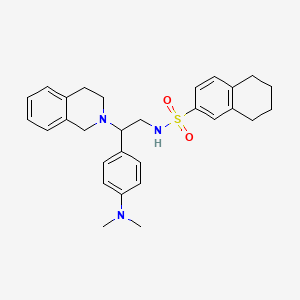
![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)
amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)